

JNJ-42165279: A Novel Anxiolytic Compared to Standard Treatments

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Compound of Interest

Compound Name: JNJ-42165279

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anxiolytic agent **JNJ-42165279** against standard anxiolytics, focusing on efficacy, mechanism of action, and supporting experimental data. **JNJ-42165279** is a selective and slowly reversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1] [2] This novel mechanism presents a potential alternative to traditional anxiolytic agents such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs).

Efficacy in Social Anxiety Disorder: A Comparative Analysis

A key clinical trial has evaluated the efficacy of **JNJ-42165279** in patients with social anxiety disorder (SAD). The following tables summarize the quantitative data from this study and compare it with data from representative studies of standard anxiolytics in the same indication.

Table 1: Change in Liebowitz Social Anxiety Scale (LSAS) Total Score

Medication	Dosage	Trial Duration	Baseline LSAS (Mean)	Change from Baseline (Drug)	Change from Baseline (Placebo)	Net Change vs. Placebo
JNJ-42165279	25 mg/day	12 weeks	102.6	-29.4	-22.4	-7.0
Escitalopram	5-20 mg/day	12 weeks	Approx. 85	-33.1 to -39.9	-18.9 to -22.8	-10.1 to -14.2
Paroxetine CR	12.5-37.5 mg/day	12 weeks	Approx. 85	-35.2	-21.9	-13.3
Sertraline	50-200 mg/day	12 weeks	Approx. 90	-31.0	-21.7	-9.3
Clonazepam	Flexible	10 weeks	Not Specified	Statistically significant improvement over placebo	-	-

Note: Baseline LSAS scores and placebo responses can vary between studies, influencing the net change. The data for clonazepam is less robust, with older studies and smaller sample sizes.

Table 2: Responder Rates (Clinical Global Impression of Improvement - CGI-I)

Medication	Dosage	Trial Duration	Responder Rate (Drug)	Responder Rate (Placebo)
JNJ-42165279	25 mg/day	12 weeks	44.1% ("much or very much improved")	23.6%
Escitalopram	10-20 mg/day	12 weeks	55-67%	29-37%
Paroxetine CR	12.5-37.5 mg/day	12 weeks	57.0% ("very much or much improved")	30.4%
Sertraline	50-200 mg/day	12 weeks	46.8% (CGI-I \leq 2)	25.5%
Clonazepam	1.0-2.0 mg/day (adjunctive to paroxetine)	10 weeks	79% (CGI-I of 1 or 2)	43% (paroxetine + placebo)

In a 12-week, double-blind, placebo-controlled proof-of-concept study in 149 subjects with social anxiety disorder, **JNJ-42165279** demonstrated a statistically significant anxiolytic effect. [3][4][5] While the primary endpoint, the mean change from baseline in the Liebowitz Social Anxiety Scale (LSAS) total score, was not statistically significant (-29.4 for **JNJ-42165279** vs. -22.4 for placebo), secondary endpoints indicated efficacy.[3][4][5] Specifically, a significantly higher percentage of subjects treated with **JNJ-42165279** showed a 30% or greater improvement in their LSAS total score (42.4%) compared to placebo (23.6%).[3][4][5] Furthermore, 44.1% of patients on **JNJ-42165279** were rated as "much" or "very much" improved on the Clinical Global Impression-Improvement (CGI-I) scale, compared to 23.6% of the placebo group.[3][4][5] The authors of the study noted that the 25 mg once-daily dose might have been insufficient for complete FAAH inhibition, potentially leading to suboptimal efficacy. [3][4][5]

Standard anxiolytics, such as SSRIs and benzodiazepines, have also demonstrated efficacy in treating social anxiety disorder. Meta-analyses and large-scale clinical trials have shown that SSRIs like escitalopram, paroxetine, and sertraline produce significant reductions in LSAS scores compared to placebo.[3][6][7][8][9][10] Benzodiazepines, such as clonazepam, have

also shown efficacy, though their long-term use is limited by concerns of tolerance and dependence.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

JNJ-42165279 Phase 2a Study in Social Anxiety Disorder

- Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[\[3\]](#)[\[6\]](#)
- Participants: 149 subjects with a diagnosis of social anxiety disorder.[\[3\]](#)
- Intervention: 12 weeks of treatment with either **JNJ-42165279** (25 mg daily) or placebo.[\[3\]](#)
- Primary Outcome Measure: Change in the Liebowitz Social Anxiety Scale (LSAS) total score from baseline to the end of the study.[\[3\]](#)
- Secondary Outcome Measures: Hamilton Anxiety Scale (HAM-A), Hamilton Depression Rating Scale (HDRS17), and the Clinical Global Impression-Improvement (CGI-I).[\[3\]](#)

Representative SSRI Efficacy Trial (e.g., Paroxetine CR in SAD)

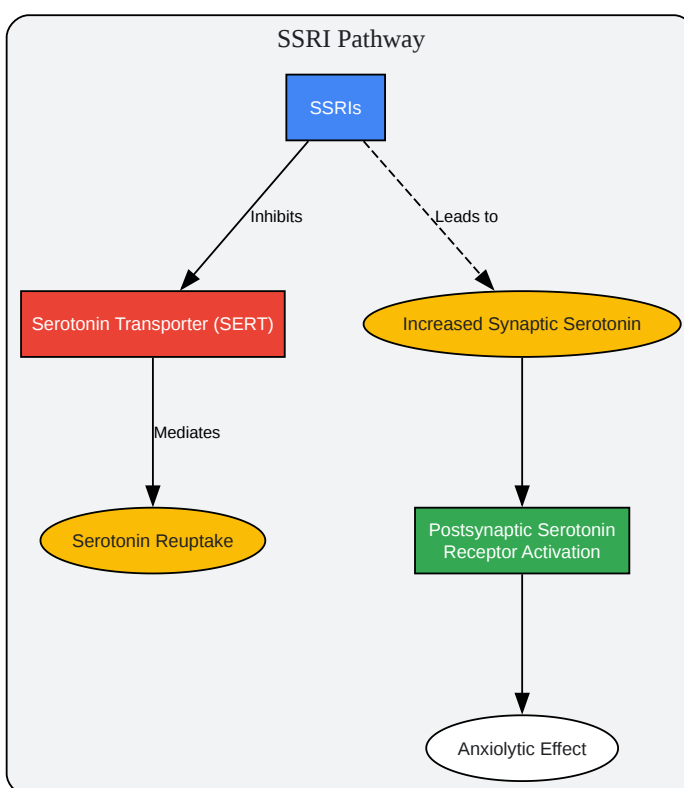
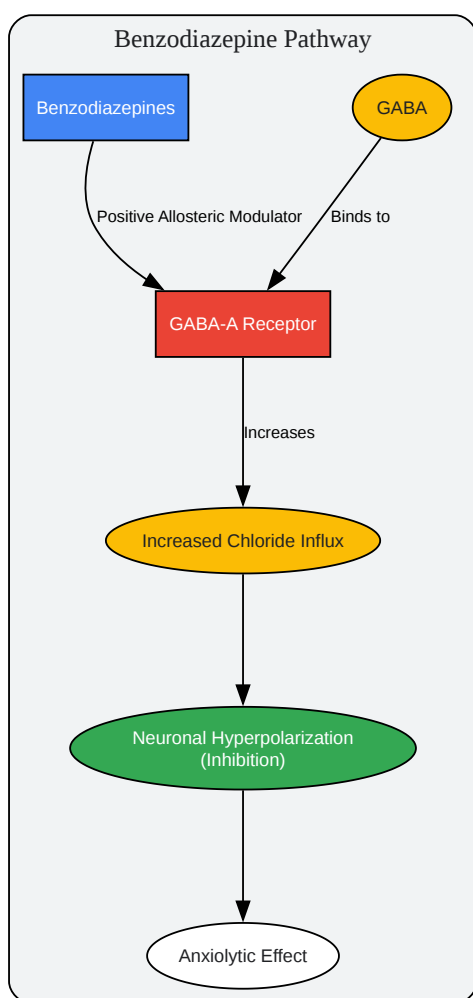
- Design: Double-blind, placebo-controlled, flexible-dose study.[\[10\]](#)
- Participants: Outpatients with a primary diagnosis of social anxiety disorder according to DSM-IV criteria.[\[10\]](#)
- Intervention: 12 weeks of treatment with paroxetine CR (flexible dose of 12.5-37.5 mg/day) or placebo.[\[10\]](#)
- Primary Outcome Measures: Change from baseline in LSAS score and the proportion of responders based on the CGI-Global Improvement scale score.[\[10\]](#)

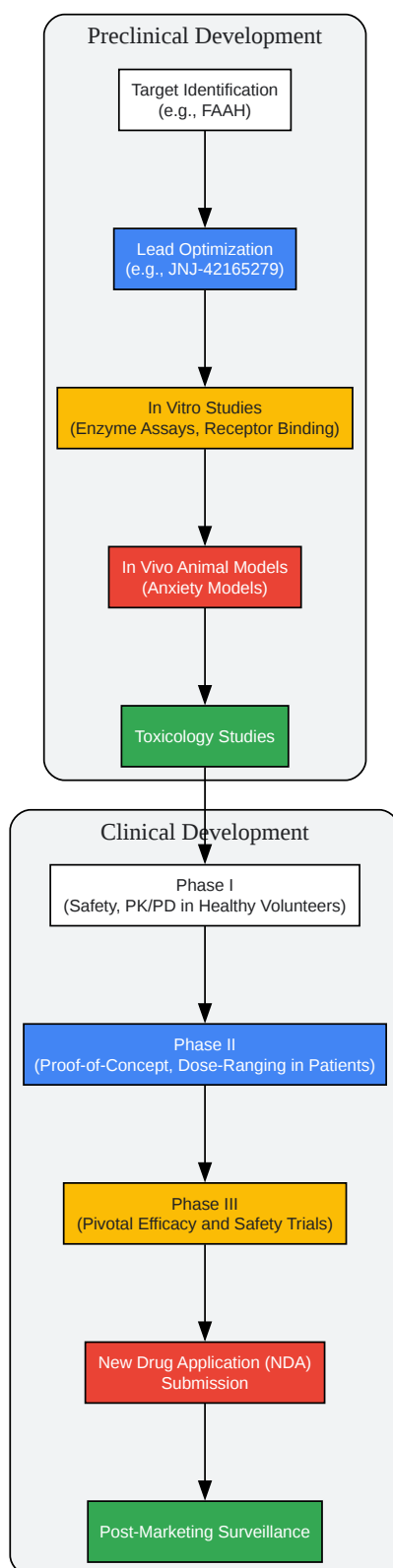
Signaling Pathways and Mechanism of Action

The anxiolytic effects of **JNJ-42165279**, benzodiazepines, and SSRIs are mediated by distinct signaling pathways.

JNJ-42165279: FAAH Inhibition

JNJ-42165279 acts by inhibiting the fatty acid amide hydrolase (FAAH) enzyme.^[1] This inhibition leads to an increase in the levels of the endocannabinoid anandamide, which then acts on cannabinoid receptors (primarily CB1) to produce anxiolytic effects.





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